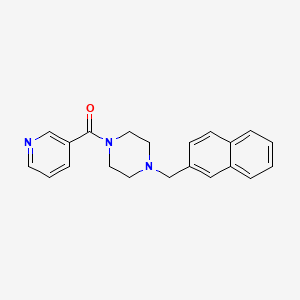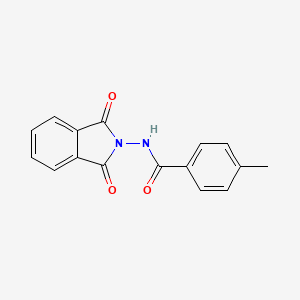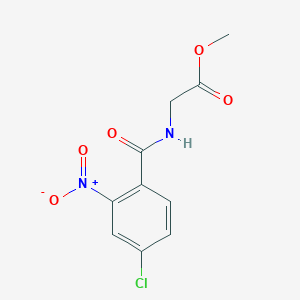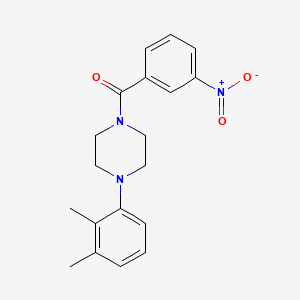![molecular formula C14H20ClNO B5788652 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine, commonly known as CEC, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
CEC exerts its effects by binding to the sigma-1 receptor with high affinity and selectivity. The binding of CEC to the sigma-1 receptor modulates its activity, leading to downstream effects on various cellular processes. The exact mechanism of action of CEC on the sigma-1 receptor is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways, including the regulation of calcium homeostasis and the activation of protein kinase C.
Biochemical and Physiological Effects:
CEC has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, and to regulate the activity of ion channels, including voltage-gated calcium channels. CEC has also been shown to have analgesic and antidepressant effects in animal models of pain and depression, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEC has several advantages for use in lab experiments. It is a potent and selective antagonist of the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. CEC is also relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. However, CEC also has some limitations. It has relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups. Additionally, CEC has not been extensively tested in humans, which limits its translational potential.
Direcciones Futuras
There are several future directions for research on CEC. One area of interest is the role of sigma-1 receptors in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. CEC has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value. Another area of interest is the development of more potent and selective sigma-1 receptor antagonists, which could have improved efficacy and reduced side effects compared to CEC. Additionally, further research is needed to elucidate the exact mechanism of action of CEC on the sigma-1 receptor and to determine its potential effects on other cellular processes.
Métodos De Síntesis
CEC can be synthesized through a multistep process, which involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin to form 2-(4-chloro-2-methylphenoxy)propanol. The resulting compound is then treated with piperidine to yield CEC. The purity of the final product can be confirmed through various techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
CEC has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the sigma-1 receptor, which is a transmembrane protein that plays a crucial role in various cellular processes, including ion channel regulation, calcium signaling, and neurotransmitter release. CEC has been used to investigate the role of sigma-1 receptors in various physiological and pathological conditions, including pain, depression, addiction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-11-13(15)5-6-14(12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDPLWHBMDICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)







